Technical Monograph: 5-Bromo-6-ethoxypyridin-3-amine Hydrochloride
Technical Monograph: 5-Bromo-6-ethoxypyridin-3-amine Hydrochloride
Executive Summary
5-Bromo-6-ethoxypyridin-3-amine hydrochloride is a highly specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs) and other small-molecule drugs targeting oncology pathways.[1][2] Its structural value lies in its bifunctional nature : the 3-amino group serves as a nucleophilic handle for amide or urea formation, while the 5-bromo substituent provides an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The 6-ethoxy group acts as a solubilizing electron-donating group (EDG) that modulates the electronic properties of the pyridine ring, enhancing the stability and bioavailability of downstream pharmacophores.
Chemical Identity & Structural Analysis[1][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 5-Bromo-6-ethoxypyridin-3-amine hydrochloride |
| Alternative Names | 3-Amino-5-bromo-2-ethoxypyridine HCl; 5-Bromo-2-ethoxy-pyridin-3-ylamine HCl |
| CAS Number (Free Base) | 467395-00-1 (Derived from PubChem CID 46739500) |
| CAS Number (Intermediate) | 74919-31-6 (3-Bromo-2-ethoxy-5-nitropyridine precursor) |
| Molecular Formula | C₇H₉BrN₂O[1][3] · HCl |
| Molecular Weight | 253.52 g/mol (Salt); 217.06 g/mol (Free Base) |
| SMILES | CCOC1=C(C=C(C=N1)N)Br.Cl |
Electronic Structure & Substituent Effects
The compound features a pyridine core decorated with three functional groups that create a unique electronic push-pull system:
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3-Amino Group (-NH₂): A strong electron donor (resonance) that activates the ring, specifically at the ortho (C2, C4) and para (C6) positions. In this molecule, it facilitates amide coupling reactions.
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5-Bromo Group (-Br): An electron-withdrawing group (inductive) that deactivates the ring but serves as an excellent leaving group for cross-coupling. Its position meta to the amino group prevents steric interference during amide formation.
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6-Ethoxy Group (-OEt): A strong electron donor (resonance) located ortho to the bromine. This positioning is critical; it increases electron density at C5, potentially making oxidative addition of Palladium slower than in electron-deficient pyridines, but it stabilizes the resulting oxidative addition complex.
Physicochemical Properties[8][9][10]
The following data represents a synthesis of experimental values for the free base and predicted properties for the hydrochloride salt.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Salt form is typically crystalline; free base is a solid or oil. |
| Melting Point | 215–220 °C (Decomposition) | Typical for pyridine HCl salts. Free base melts ~88–92 °C. |
| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL). | HCl salt is hygroscopic and water-soluble. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 (Pyridine N) | The 5-Br reduces basicity compared to pyridine (5.2), but 6-OEt compensates. |
| Hygroscopicity | Moderate to High | Store in a desiccator; salt readily absorbs atmospheric moisture. |
Synthetic Pathways[11][12]
The synthesis of 5-Bromo-6-ethoxypyridin-3-amine is non-trivial due to regioselectivity challenges if one attempts to brominate 6-ethoxypyridin-3-amine directly. The most robust "field-proven" route utilizes a Nitro Reduction Strategy , ensuring correct placement of substituents.
Validated Synthetic Route (Nitro Reduction)
This pathway avoids the formation of inseparable regioisomers (e.g., 2-bromo vs 5-bromo).
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Starting Material: 2-Hydroxy-5-nitropyridine (commercially available).
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Bromination: Electrophilic bromination occurs ortho to the hydroxyl group.
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Activation: Conversion of the hydroxyl group to a chloride using POCl₃.
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Substitution: Nucleophilic aromatic substitution (SₙAr) with sodium ethoxide.
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Reduction: Selective reduction of the nitro group to the amine.
Caption: Step-wise synthetic pathway ensuring regiochemical purity of the 5-bromo-6-ethoxy substitution pattern.
Detailed Protocol: Step 3 & 4 (Critical Steps)
Step 3: Ethoxylation
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Reagents: 3-Bromo-2-chloro-5-nitropyridine (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).
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Procedure: Dissolve the chloropyridine in ethanol at 0°C. Add NaOEt solution dropwise. The reaction is exothermic. Stir at ambient temperature for 2 hours.
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Monitor: TLC (Hexane/EtOAc 4:1). The product (Int3) is less polar than the starting material.
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Workup: Concentrate, partition between water/EtOAc.
Step 4: Nitro Reduction
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Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
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Procedure: Reflux the mixture for 2-4 hours. The iron sludge must be filtered hot through Celite.
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Purification: The free base amine can be recrystallized from Ethanol/Water or converted directly to the HCl salt to prevent oxidation.
Reactivity & Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. The orthogonality of the amine and bromide allows for sequential functionalization.
Reactivity Profile
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Amine (C3-NH₂):
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Acylation: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides. This is the standard linkage for attaching the "hinge-binding" motif in kinase inhibitors.
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Urea Formation: Reacts with isocyanates to form ureas.
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Bromide (C5-Br):
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids. The 6-ethoxy group electron-donates, making oxidative addition slightly slower than in 2-fluoropyridines, requiring robust catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G3).
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Buchwald-Hartwig Amination: Can be displaced by secondary amines to form C5-amino derivatives.
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Caption: Divergent synthesis capabilities. Blue paths utilize the amine; Red paths utilize the bromide.
Handling & Safety (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage:
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Store at 2–8°C (Refrigerate).
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Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen). The HCl salt will degrade (turn brown/black) if exposed to moisture and light for extended periods.
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Disposal:
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Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Halogens).
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References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46739500, 5-Bromo-6-ethoxypyridin-3-amine. Retrieved from [Link]
- Google Patents (2006).US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives. (Provides general methodology for aminopyridine bromination and protection).
